1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium
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Overview
Description
1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium is a cationic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the condensation of o-phenylenediamine with appropriate alkylating agents. One common method is the reaction of o-phenylenediamine with diethyl sulfate and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of production. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydrobenzimidazole form.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in pharmaceuticals and materials science .
Scientific Research Applications
1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzimidazole derivatives and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the suppression of bacterial growth . In materials science, the compound acts as an electron donor or acceptor, facilitating charge transfer in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline
- 1,3-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole
Uniqueness
1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic electronics and pharmaceuticals, where other similar compounds may not perform as effectively .
Properties
CAS No. |
42846-21-9 |
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Molecular Formula |
C12H19N2+ |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C12H18N2/c1-4-13-10(3)14(5-2)12-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3/p+1 |
InChI Key |
LRTGPSQAHZHFIV-UHFFFAOYSA-O |
Canonical SMILES |
CC[NH+]1C(N(C2=CC=CC=C21)CC)C |
Origin of Product |
United States |
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